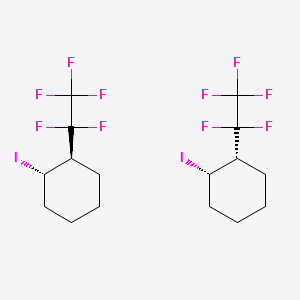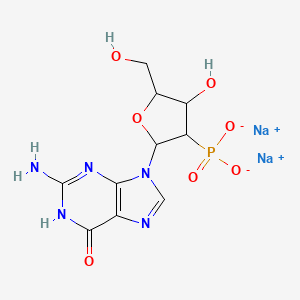
Sodium (2-(2-amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium(2-(2-amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl)phosphonate is a complex organic compound that features a purine base, a sugar moiety, and a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium(2-(2-amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl)phosphonate typically involves the following steps:
Purine Base Preparation: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Sugar Moiety Attachment: The sugar moiety, typically a ribose or deoxyribose, is attached to the purine base through a glycosidic bond.
Phosphonate Group Addition: The phosphonate group is introduced through phosphorylation reactions using reagents like phosphorus oxychloride or phosphoric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions may target the keto group in the purine base.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phosphonate group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
DNA/RNA Interactions: The compound can interact with nucleic acids, affecting their function and stability.
Medicine
Antiviral Agents: Potential use as an antiviral agent due to its ability to interfere with viral replication.
Cancer Therapy: It may have applications in cancer therapy by targeting specific cellular pathways.
Industry
Biotechnology: Used in the development of biotechnological tools and assays.
Pharmaceuticals: As a precursor or active ingredient in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of Sodium(2-(2-amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl)phosphonate involves its interaction with molecular targets such as enzymes or nucleic acids. The compound may inhibit enzyme activity by mimicking natural substrates or binding to active sites. It can also interfere with DNA/RNA synthesis by incorporating into the nucleic acid chains and causing termination.
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): Similar in structure due to the presence of a purine base and a phosphate group.
Nucleotides: General class of compounds with similar structural features.
Phosphonates: Compounds containing a phosphonate group.
Uniqueness
Sodium(2-(2-amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl)phosphonate is unique due to its specific combination of a purine base, a sugar moiety, and a phosphonate group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
308134-31-8 |
|---|---|
Molecular Formula |
C10H12N5Na2O7P |
Molecular Weight |
391.19 g/mol |
IUPAC Name |
disodium;2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-phosphonatooxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23(19,20)21)5(17)3(1-16)22-9;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2 |
InChI Key |
UCGDFPWOWHPHSU-UHFFFAOYSA-L |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)P(=O)([O-])[O-])N=C(NC2=O)N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


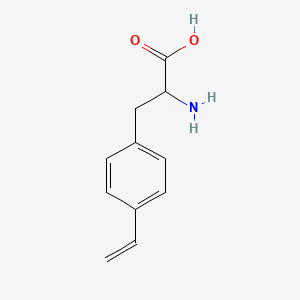
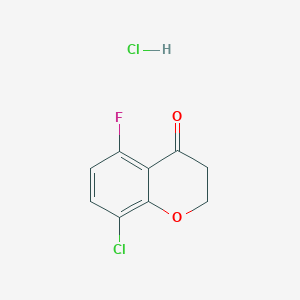

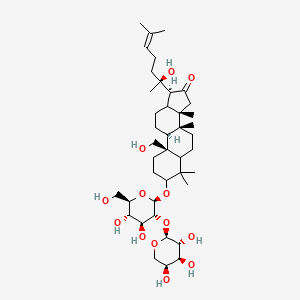
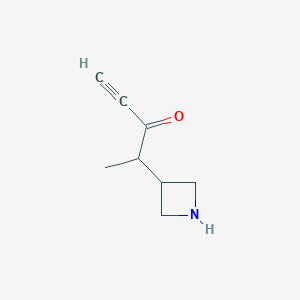
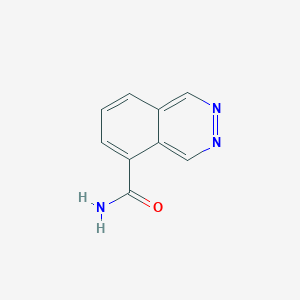
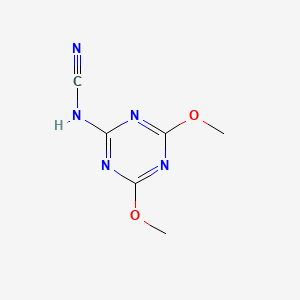

![1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol](/img/structure/B15251274.png)
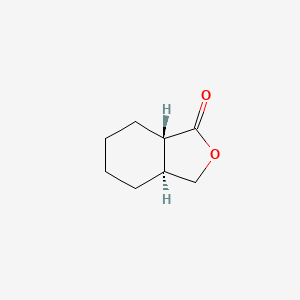
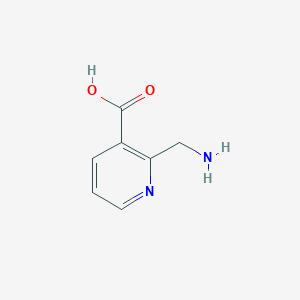
![(R)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B15251312.png)

